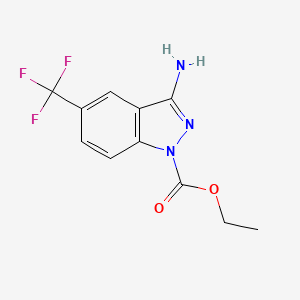

Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate

Description

Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with an amino group at position 3, a trifluoromethyl (CF₃) group at position 5, and an ethyl ester at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves solubility and serves as a modifiable functional group.

This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility.

Properties

CAS No. |

60330-12-3 |

|---|---|

Molecular Formula |

C11H10F3N3O2 |

Molecular Weight |

273.21 g/mol |

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)indazole-1-carboxylate |

InChI |

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)17-8-4-3-6(11(12,13)14)5-7(8)9(15)16-17/h3-5H,2H2,1H3,(H2,15,16) |

InChI Key |

UGXOEWBGAICBHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)C(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-5-(trifluoromethyl)benzoic acid, the compound can be synthesized through a series of reactions involving esterification, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Cyclocondensation with Ethyl Trifluoroacetoacetate

This reaction enables the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives. The process involves refluxing the compound with ethyl 4,4,4-trifluoroacetoacetate in methanol under acidic conditions (polyphosphoric acid) for 24 hours .

| Reagent/Condition | Role | Product |

|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Nucleophilic partner | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one |

| Polyphosphoric acid (H₃PO₄) | Catalyst | Cyclized product |

| Methanol, reflux, 24 h | Solvent and reaction conditions | Derivatives 2a–h (purified via filtration) |

This method achieves gram-scale yields and is critical for generating bioactive heterocycles .

Oxidative Ring-Opening with NBS/CAN

Treatment with N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in methanol induces oxidative ring-opening, yielding methyl 2-aminobenzoate .

| Reagent | Condition | Product | Key Observation |

|---|---|---|---|

| NBS + CAN | Methanol, room temperature | Methyl 2-aminobenzoate (2a ) | Disappearance of Ha/Hb protons in ¹H NMR |

The reaction mechanism likely involves radical intermediates, with the trifluoromethyl group stabilizing transition states .

Sonogashira Coupling

The compound undergoes palladium-catalyzed coupling with phenylacetylene to form ethynyl-substituted indazoles. A representative procedure :

| Component | Quantity | Role |

|---|---|---|

| Ethyl 3-amino-indazole | 1 mmol | Substrate |

| Phenylacetylene | 1.2 mmol | Alkyne partner |

| Pd(PPh₃)₂Cl₂ | 0.10 mmol | Catalyst |

| CuI | 0.10 mmol | Co-catalyst |

| Et₃N | 3 mmol | Base |

Yield : 85% after silica gel chromatography . This reaction expands the compound’s utility in synthesizing kinase inhibitors.

Chlorination with Phosphorus Oxychloride (POCl₃)

The hydroxyl group in pyrimidoindazole derivatives can be chlorinated using POCl₃ under reflux :

| Reagent | Condition | Product |

|---|---|---|

| POCl₃ | Reflux, 3 h | 4-Chloro-2-trifluoromethylpyrimidoindazole |

| Dichloromethane | Extraction solvent | Purified via column chromatography |

This step is pivotal for introducing reactive chlorine atoms for further functionalization .

Nucleophilic Substitution and Electrophilic Additions

The amino group facilitates nucleophilic substitutions, while the electron-deficient indazole ring participates in electrophilic aromatic substitutions. Key observations:

-

Nucleophilic Substitution : Reacts with acyl chlorides or alkyl halides to form N-alkylated/aminated derivatives.

-

Electrophilic Additions : The trifluoromethyl group directs electrophiles to meta/para positions, enabling regioselective modifications .

Pharmacological Relevance

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinases) involve hydrogen bonding with the amino group and hydrophobic interactions via the trifluoromethyl moiety .

Scientific Research Applications

Separation Science

- HPLC Separation: Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate can be separated using reverse phase (RP) HPLC with simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) applications, phosphoric acid should be replaced with formic acid . Newcrom R1 columns, a family of reverse-phase-based columns with low silanol activity, are suitable for this separation . This HPLC method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics . Smaller 3 µm particle columns are available for fast UPLC applications .

Use in the Synthesis of Indazole Derivatives

- Scaffold in Drug Design: this compound can serve as a starting material for synthesizing various indazole derivatives, which are important heterocycles in drug molecules . Indazole-containing derivatives have exhibited activity against Bcr-Abl wild type and T315I mutants . Certain 1H-indazol-3-amine derivatives have demonstrated promising inhibitory activity against FGFR1 . Novel 1H-indazole derivatives with disubstituent groups at both 4-position and 6-position have shown remarkable IDO1 inhibitory activities .

- ** anticancer activity:** The compound was examined biologically for anticancer activity by studying the cytotoxic performance against two human cancer cell lines (A549 and HeLa) .

Development of Kinase Inhibitors

- FGFR Inhibition: Certain indazole derivatives, synthesized using related compounds, have shown promise as tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy .

- ERK Inhibition: Other derivatives have been identified as ERK inhibitors for cancer treatment . For example, compound 119 displayed excellent potency, high ERK 1/2 selectivity and dual mechanisms of action inhibition (IC 50 = 20 and 7 nM, respectively) .

- ALK, ROS1, and TRK Inhibition: Menichincheri et al. used 3-amino-5-substituted indazole 126 as a starting point for creating novel 3-aminoindazole derivatives. Compound 127 (entrectinib) showed the highest activity against anaplastic lymphoma kinase (ALK) with an IC 50 value of 12 nM .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate with structurally related compounds:

<sup>a</sup>XlogP: Calculated octanol-water partition coefficient (lipophilicity). <sup>b</sup>Estimated based on molecular formula C₁₁H₁₀F₃N₃O₂.

Key Observations:

Core Heterocycle Differences: Indazole vs. Indole: Indazole derivatives (e.g., ) exhibit greater hydrogen-bonding capacity (two donors) compared to indole derivatives (one donor), enhancing interactions with biological targets like kinases . Triazole vs. Pyrazole: Triazole-based compounds () display higher metabolic resistance but reduced aromaticity compared to pyrazoles or indazoles, affecting binding affinity .

The ethyl ester in the target compound offers better hydrolytic stability compared to methyl esters (e.g., ’s Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate), which may degrade faster in vivo .

Physicochemical Properties :

- The target compound’s estimated XlogP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This is superior to carboxylic acid derivatives (e.g., 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid, XlogP = 2.5) but less lipophilic than triazole analogs (XlogP = 3.3) .

Biological Activity

Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews current research findings, including synthesis methods, biological evaluations, and case studies that highlight the compound's efficacy in various biological contexts.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₀F₃N₃O₂

- CAS Number : 1153759-38-6

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the indazole ring followed by functionalization at the 3 and 5 positions. Various synthetic routes have been explored to optimize yield and purity, including:

- Cyclization reactions using different catalysts.

- Functional group modifications to enhance bioactivity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 0.64 | Inhibition of cell proliferation |

| KMS-12 BM (Myeloma) | 1.4 | Induction of apoptosis |

The compound's mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation, similar to other indazole derivatives .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. For example, it acts as a potent inhibitor of Polo-like kinase 4 (PLK4), which is crucial for cell division. The inhibition leads to reduced tumor growth in preclinical models .

Preclinical Trials

In preclinical trials, this compound was tested in mouse models for its antitumor efficacy. The results indicated a significant reduction in tumor size when administered at optimal doses, showcasing its potential as a therapeutic agent .

Comparative Studies

Comparative studies with other indazole derivatives revealed that this compound exhibited superior activity against certain cancer types. For instance, it outperformed several known inhibitors in terms of potency and selectivity .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate?

Methodological Answer: The synthesis typically involves cyclization reactions of trifluoromethyl-substituted precursors. For example:

- Microwave-assisted synthesis (e.g., using ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate as a starting reagent under controlled microwave irradiation) improves reaction efficiency and yield .

- Esterification of indazole carboxylic acid intermediates with ethanol under acid catalysis, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Multi-step functionalization : Introduction of the trifluoromethyl group via halogen exchange (e.g., using CuI or Pd catalysts) or direct fluorination, followed by amination at the 3-position using ammonia or protected amine reagents .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, the trifluoromethyl group ( ~ -60 to -70 ppm) and indazole NH/amine protons ( ~ 6–8 ppm) are key markers. Coupling patterns in H NMR help distinguish regioisomers .

- LC-MS : Used to verify molecular weight (e.g., [M+H] peaks) and purity. Retention times under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient) are compared with standards .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm^{-1) groups confirm functional groups .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- First Aid : For skin contact, rinse with water for ≥15 minutes; for eye exposure, use an eyewash station and seek medical attention. Do not induce vomiting if ingested .

Advanced Questions

Q. How can X-ray crystallography with SHELX software aid in determining the crystal structure of this compound?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) is collected at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure Solution : SHELXT automates space-group determination and initial structure solution via dual-space methods. For challenging cases (e.g., twinning), SHELXD’s Patterson superposition improves phase determination .

- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. Use the TWIN and BASF commands to model twinned data . Validation tools (e.g., PLATON) check for voids, symmetry errors, and hydrogen-bond geometry .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous signals. For example, HMBC correlations between the amine proton and adjacent carbons can confirm substitution patterns .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them to experimental data to rule out regioisomers .

- Crystallographic Confirmation : When NMR/MS data are inconclusive, X-ray structures provide definitive proof of connectivity and stereochemistry .

Q. What methodologies are used to study the structure-activity relationships (SAR) of trifluoromethyl-substituted indazole derivatives?

Methodological Answer:

- Bioisosteric Replacement : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO) to assess impact on target binding .

- Pharmacophore Modeling : Software like Schrodinger’s Phase identifies critical interactions (e.g., hydrogen bonds with the indazole NH or carbonyl oxygen) .

- Enzyme Assays : Test inhibitory activity against kinases or receptors (e.g., PKA, mGluR5) using fluorescence polarization or radiometric assays. IC values are correlated with substituent electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.